molecular formula C13H19NO3 B2930852 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 37015-26-2

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B2930852
CAS No.: 37015-26-2
M. Wt: 237.299
InChI Key: GXKGSTKQWIGJQT-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS Number: 37015-26-2) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol, this benzazepine derivative features a distinct trimethoxy substitution pattern on its aromatic ring, which confers specific electronic and steric properties highly relevant for structure-activity relationship studies . This compound serves as a critical synthetic precursor for the development of pharmacologically active molecules. The tetrahydro-3-benzazepine core is a privileged scaffold in drug discovery, notably in central nervous system (CNS) targeted research . The rigid benzazepine structure, combined with the methoxy functional groups, provides a balanced lipophilicity and stability ideal for further chemical derivatization and pharmacological evaluation . Researchers utilize this compound in the exploration of GluN2B subunit-containing N-methyl-d-aspartate (NMDA) receptor ligands, which are significant therapeutic targets for neurological disorders . The synthetic utility of this compound is demonstrated by its application in catalytic asymmetric hydrogenation processes to create chiral tetrahydro-3-benzazepine motifs, which are key structural elements in various biologically active compounds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-11-8-9-4-6-14-7-5-10(9)12(16-2)13(11)17-3/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKGSTKQWIGJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCNCCC2=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trimethoxyphenyl derivatives as starting materials. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogen-containing ring can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitrogen-containing ring can produce secondary or tertiary amines.

Scientific Research Applications

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations among benzazepine derivatives include substituents on the aromatic ring (positions 6–8) and the nitrogen atom (position 3). These modifications critically impact receptor affinity, selectivity, and pharmacokinetics:

Compound Name Substituents (Positions) Primary Target Pharmacological Role
6,7,8-Trimethoxy-2,3,4,5-TH-1H-3-benzazepine 6-OCH₃, 7-OCH₃, 8-OCH₃ Not explicitly reported Hypothesized CNS modulator*
SKF 38393 7-OH, 8-OH, 1-Ph Dopamine D1 receptor Partial D1 agonist
SCH 23390 7-Cl, 8-OH, 3-CH₃ Dopamine D1 receptor Potent D1 antagonist
SB-414796 7-SO₂CH₃, 3-(complex side chain) Dopamine D3 receptor Selective D3 antagonist
SKF 83959 6-Cl, 3-CH₃, 3′-CH₃ Dopamine D1/D5 receptors Full D1 agonist, anti-Parkinsonian
SKF 82958 6-Cl, 3-C₃H₅ (allyl) Dopamine D1 receptor High-efficacy D1 agonist

Receptor Binding and Selectivity

  • Dopamine D1 Receptor :

    • Hydroxy groups (e.g., SKF 38393) are critical for D1 agonism via hydrogen bonding . Methoxy groups, being bulkier and less polar, may reduce D1 affinity but enhance metabolic stability.
    • Chloro substitutions (e.g., SCH 23390) increase antagonist potency by enhancing hydrophobic interactions .
    • The trimethoxy derivative’s lack of ionizable groups likely shifts selectivity away from D1 receptors compared to hydroxy- or chloro-substituted analogues.
  • Dopamine D3 Receptor :

    • SB-414796’s sulfonyl group and extended side chain optimize D3 selectivity over D2 . The trimethoxy compound’s planar aromatic ring may lack the steric bulk required for D3 antagonism.
  • NMDA Receptors :

    • Radiofluorinated 2,3,4,5-tetrahydro-1H-3-benzazepines target GluN2B subunits . Methoxy groups could interfere with the hydrogen-bonding network required for NMDA receptor binding.

Pharmacokinetic and Pharmacodynamic Differences

  • Chloro-substituted compounds (e.g., SKF 83959) exhibit longer half-lives due to reduced CYP450 metabolism .
  • Blood-Brain Barrier Penetration :

    • Lipophilic substituents (e.g., allyl in SKF 82958) enhance CNS penetration . The trimethoxy derivative’s moderate lipophilicity may balance brain uptake and peripheral distribution.
  • Efficacy in Disease Models :

    • SKF 83959 reverses motor deficits in MPTP-treated marmosets via D1/D5 agonism . The trimethoxy compound’s lack of hydroxyl groups may limit efficacy in Parkinson’s models but could reduce oxidative stress-related side effects.

Biological Activity

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity based on available research findings, including case studies and data tables.

The molecular formula of this compound is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.28 g/mol. The compound features a bicyclic structure that contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzazepine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study evaluated the cytotoxic effects of benzazepines on human breast cancer cells (MCF-7), demonstrating significant inhibition of cell proliferation at micromolar concentrations .

Neuroprotective Effects

Research indicates that benzazepines may exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. Specifically, this compound was found to reduce reactive oxygen species (ROS) levels in neuronal cultures .

The mechanism by which this compound exerts its biological effects may involve modulation of neurotransmitter systems and inhibition of specific signaling pathways associated with cancer progression. For example, it has been suggested that this compound may act as a selective antagonist for certain receptors involved in cancer cell signaling .

Data Table: Biological Activity Summary

Biological Activity Effect Cell Line/Model Concentration
AnticancerInhibition of proliferationMCF-7 (breast cancer)Micromolar
NeuroprotectionReduction in ROS levelsNeuronal culturesNot specified
Receptor ModulationAntagonism of specific receptorsVariousNot specified

Case Studies

  • Breast Cancer Study : A study conducted on the effects of benzazepines demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models when administered at doses corresponding to the effective concentration observed in vitro .
  • Neuroprotection Research : Another study focused on the neuroprotective capabilities of the compound found that it significantly improved survival rates in neuronal cultures exposed to oxidative stress compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, and what challenges arise during synthesis?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclization of substituted benzazepine precursors or functionalization of a preformed benzazepine core. For example, cyclization reactions using acid catalysts or transition-metal-mediated coupling can introduce the tetrahydroazepine ring (as seen in analogous benzazepine syntheses) . Key challenges include regioselective introduction of methoxy groups and avoiding side reactions during ring formation. Purification often requires column chromatography or recrystallization with polar solvents like ethanol/water mixtures .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : Purity is assessed via HPLC or GC with area normalization (e.g., thresholds for impurities ≤0.5% per peak) . Structural characterization employs NMR (1H/13C) to confirm methoxy group positions and azepine ring geometry, complemented by IR spectroscopy to verify functional groups (e.g., C-O stretching of methoxy groups at ~1,590–1,675 cm⁻¹) . Elemental analysis ensures empirical formula accuracy .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

  • Methodology : Assume potential toxicity based on structural analogs (e.g., benzazepine intermediates with reported irritancy) . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Waste disposal should follow institutional guidelines for organic amines. Stability studies (e.g., accelerated degradation under heat/light) inform storage conditions (e.g., desiccated at –20°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodology : Optimize reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of methoxy-substituted intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature control : Gradual heating (reflux) minimizes byproduct formation .
    • Scale-up challenges : Address exothermic reactions via controlled addition and use continuous flow systems for hazardous steps .

Q. How do researchers resolve contradictions in reported biological activities of structurally related benzazepines?

  • Methodology :

  • Comparative assays : Test the compound alongside analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) under standardized conditions to isolate substituent effects .
  • Mechanistic studies : Use radioligand binding assays or enzymatic inhibition tests to identify target specificity (e.g., receptor affinity vs. off-target interactions) .
  • Data normalization : Account for batch-to-batch variability in purity using validated reference standards .

Q. What advanced techniques are employed to characterize the stereochemistry of this benzazepine derivative?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose derivatives) .
  • X-ray crystallography : Resolve absolute configuration by analyzing crystal lattice structures .
  • Dynamic NMR : Detect conformational exchange in the tetrahydroazepine ring via variable-temperature studies .

Data Contradiction Analysis

Q. How should discrepancies in pharmacological activity data between academic studies be addressed?

  • Methodology :

  • Meta-analysis : Pool data from multiple studies to identify trends, controlling for variables like assay type (e.g., cell-based vs. in vivo) .
  • Dose-response validation : Replicate experiments across a broader concentration range to confirm efficacy thresholds .
  • Structural analogs : Compare activities of derivatives (e.g., 7,8-dinitro or trifluoroacetyl-modified benzazepines) to pinpoint functional group contributions .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Methodology :

  • Caco-2 cell monolayers : Assess intestinal permeability .
  • Microsomal stability assays : Use liver microsomes to predict metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify free fraction .

Stability and Storage

Q. What factors influence the long-term stability of this compound, and how are degradation products identified?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate aging .
  • LC-MS analysis : Detect degradation products (e.g., demethylation of methoxy groups or ring oxidation) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation .

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